REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[C:10]([CH3:11])=[CH:9][C:8](Br)=[CH:7][C:6]=1[CH3:13])[CH:2]=[CH2:3].[Li]CCCC.C[O:20][C:21](=O)[O:22]C>C1COCC1>[CH2:1]([O:4][C:5]1[C:10]([CH3:11])=[CH:9][C:8]([C:21]([OH:22])=[O:20])=[CH:7][C:6]=1[CH3:13])[CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=C(C=C(C=C1C)Br)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
COC(OC)=O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remains at −75° C
|
Type
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STIRRING
|
Details
|
The mixture is stirred for 2 h at 0° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent of the mixture is evaporated
|
Type
|
CUSTOM
|
Details
|
re-evaporated from EtOH (200 mL)
|
Type
|
CUSTOM
|
Details
|
to remove most of the butylacetate side product
|
Type
|
STIRRING
|
Details
|
EtOH (200 mL) and stirred at rt for 2 h
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
at 60° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The EtOH is evaporated
|
Type
|
ADDITION
|
Details
|
the remaining mixture is diluted with 0.5 N aq. NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
WASH
|
Details
|
is washed with 1M aq. NaOH (5×50 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined aq. washings are re-extracted with ether (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (5×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 60° C. for 15 h
|
Duration
|
15 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=C(C=C(C(=O)O)C=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |